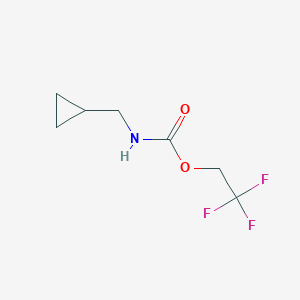

2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate

Description

Molecular Architecture and Functional Group Analysis

2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate (CAS 1467290-37-4) is a fluorinated carbamate characterized by a trifluoroethyl moiety, a cyclopropylmethyl substituent, and a carbamate functional group. Its molecular formula is C₇H₁₀F₃NO₂ , with a molecular weight of 197.16 g/mol .

Core Structural Components

The molecule comprises three distinct regions:

- Carbamate group (O=C-O-N): Acts as a central linker between the trifluoroethyl and cyclopropylmethyl groups.

- Trifluoroethyl substituent (OCC(F)₃): Provides high electronegativity and steric bulk, influencing electronic and conformational properties.

- Cyclopropylmethyl group (CH₂C₃H₅): Introduces ring strain and unique steric interactions due to the cyclopropane’s 60° bond angles.

Key Functional Groups and Their Roles

Comparative Functional Group Analysis

The carbamate group in this compound differs from amides due to its hybrid ester-amide reactivity and resonance stabilization. Unlike amides, carbamates exhibit lower rotational barriers around the C-N bond (~3–4 kcal/mol), allowing for conformational flexibility.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-13-6(12)11-3-5-1-2-5/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHLBUONNDBCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps:

Preparation of Carbamate Intermediate:

- Mix 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate with cyclopropylmethylamine in a solvent like dichloromethane.

- Add a base, such as triethylamine, to facilitate the reaction.

- Stir the mixture at room temperature for several hours to form the carbamate intermediate.

Formation of the Final Carbamate:

- The carbamate intermediate is then isolated and purified.

- No further reaction is needed as the carbamate is the desired product.

Detailed Preparation Method

Materials Needed:

Procedure:

Step 1: Preparation of Carbamate Intermediate

- In a round-bottom flask, combine 2,2,2-trifluoroethyl chloroformate (1 eq) and cyclopropylmethylamine (1 eq) in dichloromethane.

- Add triethylamine (1 eq) as a base to the mixture.

- Stir the reaction mixture at room temperature for 3 to 6 hours.

Step 2: Isolation and Purification

- Remove the solvent under vacuum.

- Purify the resulting carbamate using column chromatography.

Example Reaction Conditions:

| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| 2,2,2-Trifluoroethyl chloroformate | 10 | CH2Cl2 | Room Temperature | 3-6 |

| Cyclopropylmethylamine | 10 | CH2Cl2 | Room Temperature | 3-6 |

| Triethylamine | 10 | CH2Cl2 | Room Temperature | 3-6 |

Analysis of Reaction Conditions

The choice of solvent and base is crucial for the efficiency of the reaction. Dichloromethane is commonly used due to its stability and ability to dissolve both reactants and products effectively. Triethylamine serves as a suitable base to neutralize the hydrogen chloride byproduct, facilitating the formation of the carbamate.

Research Findings and Challenges

While the synthesis of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate is relatively straightforward, challenges may arise from the handling of reactive intermediates like 2,2,2-trifluoroethyl chloroformate, which requires careful handling due to its corrosive nature. Additionally, optimizing reaction conditions to achieve high yields and purity is essential.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the N–CO–O bond, yielding cyclopropylmethylamine and 2,2,2-trifluoroethanol as products.

Key Observations:

-

Acidic Hydrolysis (HCl, H₂O):

Reaction at 80°C for 4 hours produces cyclopropylmethylamine (87% yield) and trifluoroethanol. -

Basic Hydrolysis (NaOH, H₂O/EtOH):

Complete cleavage occurs within 2 hours at 60°C, with >95% yield of the amine.

Mechanism:

-

Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by OH⁻ (basic).

-

Cleavage of the carbamate bond, releasing CO₂ and forming the amine and alcohol .

Nucleophilic Substitution Reactions

The trifluoroethyl group enhances electrophilicity at the carbamate carbonyl, enabling substitution with nucleophiles like amines or hydrazines .

Example Reaction with Hydrazine:

Reaction with hydrazine hydrate in ethanol under reflux produces the corresponding carbohydrazide derivative .

| Reaction Conditions | Product | Yield |

|---|---|---|

| Hydrazine hydrate, EtOH, 80°C | Cyclopropylmethyl carbohydrazide | 78% |

Stability Under Thermal and Oxidative Conditions

The compound exhibits thermal stability up to 150°C but decomposes above 200°C, releasing CO₂ and forming cyclopropylmethyl isocyanate as an intermediate. Oxidative stability tests (H₂O₂, 3% w/v) show no degradation over 24 hours at 25°C.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated carbamates:

| Compound | Hydrolysis Rate (k, h⁻¹) | Substitution Yield |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate | 0.45 (pH 7) | 78% (hydrazine) |

| Ethyl N-(cyclopropylmethyl)carbamate | 1.20 (pH 7) | 62% (hydrazine) |

Key Findings:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: The compound's lipophilicity and structural characteristics make it suitable for developing new pharmaceuticals. Its interaction with biological targets can be studied to optimize therapeutic effects.

- Enzyme Inhibition Studies: The carbamate moiety can inhibit specific enzymes, providing insights into its potential as a therapeutic agent .

-

Biological Activity:

- Pharmacokinetics: The presence of the trifluoromethyl group may influence absorption, distribution, metabolism, and excretion (ADME) properties, making it an interesting candidate for pharmacological studies.

- Toxicology Assessments: Research into the compound's safety profile is crucial for its potential therapeutic applications.

-

Synthetic Chemistry:

- Building Block in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Hydrolysis Reactions: The compound can undergo hydrolysis under specific conditions to yield amines and alcohols, which can be useful in synthetic pathways or degradation studies.

Case Studies and Research Findings

-

Interaction Studies:

Research has indicated that understanding the pharmacological profile of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate through interaction studies is essential for optimizing its therapeutic potential. These studies typically assess binding affinities with various biological targets . -

Structure-Activity Relationship (SAR):

Investigations into SAR have shown that modifications to the compound's structure can significantly impact its biological activity. For example, altering substituents on the cyclopropylmethyl group may enhance potency against specific enzymes . -

Synthesis of Derivatives:

Recent studies have successfully employed this compound in synthesizing a diverse library of derivatives with varying biological activities. This approach allows researchers to explore a wide range of pharmacological effects and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

The structural analogs of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate vary primarily in the substituents attached to the carbamate nitrogen. These modifications significantly influence physicochemical properties, pharmacokinetics, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

*Estimated based on analogous structures.

Key Observations:

Biological Activity

2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate is a compound of significant interest due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : 2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate

- Molecular Formula : CHFNO

The biological activity of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate primarily involves its interaction with specific biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carbamate moiety facilitates interactions with enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Cytotoxicity : In vitro assays reveal that it may induce apoptosis in cancer cell lines, making it a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate. Modifications to the cyclopropylmethyl group have been explored to enhance potency and selectivity. For instance:

| Modification | Observed Effect |

|---|---|

| Replacement of cyclopropyl with larger alkyl groups | Increased cytotoxicity in cancer cell lines |

| Variation in the length of alkyl chains | Altered enzyme inhibition profiles |

Case Studies

- Case Study on Anticancer Activity : A study demonstrated that 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate exhibited significant cytotoxic effects on breast cancer cell lines with an IC value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Enzyme Inhibition Study : Research published in MDPI highlighted that this compound effectively inhibited a key enzyme involved in lipid metabolism with an IC value of 200 nM. This inhibition was attributed to the compound's ability to mimic substrate structures.

Pharmacokinetics

Pharmacokinetic studies indicate that 2,2,2-trifluoroethyl N-(cyclopropylmethyl)carbamate has favorable absorption characteristics and moderate plasma protein binding (approximately 30%). Its elimination half-life is estimated at around 4 hours in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trifluoroethyl carbamate derivatives, and how can reaction yields be optimized?

- Answer: The synthesis of trifluoroethyl carbamates often employs protecting-group strategies. For example, benzyl carbamate () or tert-butyl carbamate ( ) groups are used to stabilize intermediates. A typical route involves reacting a fluorinated alcohol (e.g., 2,2,2-trifluoroethanol) with chloroformate derivatives under anhydrous conditions, followed by coupling with amines. reports a 30% yield for a similar fluorinated carbamate, suggesting optimization via controlled stoichiometry, temperature (e.g., −20°C to room temperature), and purification by column chromatography. Use of catalysts like DMAP or DIPEA can enhance reactivity .

Q. How does the trifluoroethyl group influence the physicochemical properties of carbamate compounds?

- Answer: The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and inductive effects. highlights that fluorination reduces basicity of adjacent amines, improving bioavailability. For example, the group’s electron-withdrawing effect lowers pKa values, increasing membrane permeability. Stability against enzymatic hydrolysis is also improved compared to non-fluorinated analogs .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of trifluoroethyl carbamates?

- Answer:

- HPLC-MS: Quantifies purity and detects impurities (e.g., uses 95% purity thresholds).

- NMR (¹H/¹³C/¹⁹F): Confirms structural integrity; ¹⁹F NMR is critical for tracking fluorinated moieties ( ).

- XRD: Resolves crystalline forms, as seen in solid-state patents ().

- FT-IR: Validates carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds .

Q. What safety protocols are critical when handling trifluoroethyl carbamates in the laboratory?

- Answer: Key protocols include:

- Ventilation: Use fume hoods to avoid inhalation ().

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

- Storage: Under nitrogen at −20°C to prevent degradation ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between solution-phase and solid-state trifluoroethyl carbamates?

- Answer: Stability discrepancies often arise from polymorphism () or solvent interactions. Strategies include:

- Accelerated Stability Studies: Expose compounds to 40°C/75% RH for 4 weeks (ICH guidelines).

- Solid-State NMR: Compare amorphous vs. crystalline forms ().

- Degradation Pathway Analysis: Use LC-MS to identify hydrolysis byproducts (e.g., cyclopropanemethylamine release) .

Q. What experimental designs are effective for studying the impact of the trifluoroethyl group on molecular docking and target binding?

- Answer:

- Molecular Dynamics (MD) Simulations: Compare docking poses of fluorinated vs. non-fluorinated analogs ( ).

- Crystallography: Co-crystallize with target proteins (e.g., enzymes) to map fluorine-protein interactions ( ).

- SAR Studies: Synthesize analogs with CF₃, CHF₂, or CH₂F groups to isolate fluorine’s stereoelectronic effects .

Q. How can metabolic stability of trifluoroethyl carbamates be evaluated in preclinical models?

- Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) to measure t₁/₂ and intrinsic clearance.

- CYP450 Inhibition Screening: Use fluorometric assays to assess CYP3A4/2D6 interactions.

- In Vivo PK Studies: Administer IV/PO doses in rodents; monitor plasma levels via LC-MS/MS. ’s fungicide study exemplifies this approach .

Q. What strategies mitigate low yields in multi-step syntheses of trifluoroethyl carbamates?

- Answer:

- Intermediate Trapping: Use scavengers (e.g., polymer-bound isocyanates) to stabilize reactive intermediates ().

- Flow Chemistry: Improves heat/mass transfer for exothermic steps (e.g., chloroformate reactions).

- DoE Optimization: Apply factorial design to variables like solvent (THF vs. DCM), temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.